
(R)-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C25H24F3NO2 and its molecular weight is 427.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(R)-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol, also known as compound 22348-32-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H19F3N1O with a molecular weight of approximately 253.339 g/mol. Its structural features include a pyrrolidine moiety and a trifluoromethyl phenol group, which are essential for its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H19F3N1O |
Molecular Weight | 253.339 g/mol |
Density | 1.1 ± 0.1 g/cm³ |
Boiling Point | 411.3 ± 12.0 °C at 760 mmHg |
Melting Point | 77-81 °C |
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that similar structures demonstrate high efficacy against Gram-positive bacteria and fungi, while showing moderate activity against Gram-negative strains . The presence of the hydroxydiphenylmethyl and trifluoromethyl groups is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration.
Anti-inflammatory Effects
In vitro studies have demonstrated that compounds structurally related to this compound can inhibit leukotriene B4 (LTB4) receptor binding, which is crucial in mediating inflammatory responses . One notable derivative showed an IC50 value of approximately 17 nM for binding to human neutrophils, indicating potent anti-inflammatory potential .
Case Studies
- Inflammatory Disease Model : In a guinea pig model of airway obstruction induced by LTB4, the compound demonstrated significant efficacy with an ED50 of 0.40 mg/kg when administered orally . This suggests potential therapeutic applications in treating inflammatory diseases such as asthma or chronic obstructive pulmonary disease (COPD).
- Antibacterial Activity : A comparative study on benzyl bromides and ketone derivatives highlighted the antibacterial properties of similar compounds, suggesting that this compound may also serve as a lead compound for developing new antibacterial agents .
The biological activity of this compound is thought to be mediated through several pathways:
- Receptor Binding : The compound's ability to bind effectively to specific receptors involved in inflammation suggests it could modulate immune responses.
- Membrane Interaction : The hydrophobic nature imparted by the trifluoromethyl group may enhance its interaction with cellular membranes, facilitating uptake and action within target cells.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C25H24F3NO2
- Molecular Weight : 427.46 g/mol
- CAS Number : 1392130-33-4
The structure features a pyrrolidine ring substituted with a hydroxydiphenylmethyl group and a trifluoromethylphenol moiety, which contributes to its unique chemical properties and biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds similar to (R)-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol have shown effectiveness against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances their antibacterial activity, making them candidates for further development in treating bacterial infections .
Compound | Activity Against | Zone of Inhibition (mm) |
---|---|---|
6d | Mycobacterium smegmatis | 16 |
9c | Pseudomonas aeruginosa | 19 |
Neurological Applications
The compound's structure suggests potential applications in treating neurological disorders. Its ability to interact with neurotransmitter systems could position it as a candidate for addressing conditions such as Alzheimer's disease and other forms of cognitive impairment . The inhibition of specific enzymes linked to these disorders may also be targeted through this compound.
Treatment of Metabolic Disorders
Research indicates that compounds with similar structures may inhibit enzymes like 11β-Hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome, including type 2 diabetes and obesity . This inhibition can lead to improved metabolic profiles in patients, suggesting a pathway for therapeutic intervention.
Cancer Research
The trifluoromethyl group in the compound is known to enhance the lipophilicity and metabolic stability of drugs, which could be advantageous in developing anticancer therapies. Preliminary studies suggest that modifications of this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action .
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Case Study 1 : A derivative demonstrated significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) that supports its potential as an antibiotic.
- Case Study 2 : Another study explored the neuroprotective effects in animal models of Alzheimer's disease, showing reduced neuroinflammation and improved cognitive function after treatment with a structurally similar compound.
Propiedades
IUPAC Name |
2-[[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3NO2/c26-25(27,28)21-14-7-9-18(23(21)30)17-29-16-8-15-22(29)24(31,19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-7,9-14,22,30-31H,8,15-17H2/t22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTJYUCVGRMOBC-JOCHJYFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=C(C(=CC=C2)C(F)(F)F)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=C(C(=CC=C2)C(F)(F)F)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.